Cobalt(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine

Description

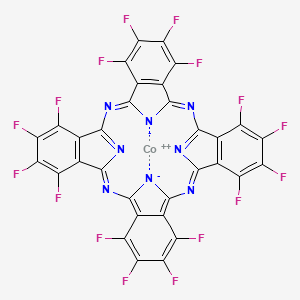

Cobalt(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine (C₃₂CoF₁₆N₈) is a fluorinated metallophthalocyanine complex with a cobalt(II) center coordinated within a macrocyclic ligand system. The hexadecafluoro substitution at peripheral positions imparts strong electron-withdrawing effects, enhancing its electrochemical stability and catalytic activity . This compound is characterized by a molecular weight of 874.34 g/mol (exact mass: 872.89) and a PubChem CID of 129716585 . It exhibits broad applications in electrocatalysis, sensing, and materials science due to its redox-active cobalt center and fluorinated aromatic structure .

Properties

IUPAC Name |

cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32F16N8.Co/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFILAZNRYPZFNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8F)F)F)F)C(=N7)N=C2[N-]3)C(=C(C(=C6F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Co+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32CoF16N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

859.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cobalt(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine typically involves the preparation of the hexadecafluorophthalocyanine ligand followed by its complexation with cobalt ions. The process generally includes the following steps:

Preparation of Hexadecafluorophthalocyanine Ligand: This involves the cyclotetramerization of tetrafluorophthalonitrile in the presence of a suitable base, such as sodium methoxide, under reflux conditions.

Complexation with Cobalt Ions: The prepared ligand is then reacted with cobalt(II) chloride in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions to form the desired cobalt complex[][1].

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The key steps involve:

Bulk Preparation of Ligand: Using large-scale reactors for the cyclotetramerization process.

Complexation in Industrial Reactors: Utilizing industrial-grade solvents and cobalt salts to ensure high yield and purity of the final product[][1].

Chemical Reactions Analysis

Types of Reactions

Cobalt(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states, which can alter its electronic properties.

Reduction: It can be reduced to lower oxidation states, affecting its magnetic and optical properties.

Substitution: The fluorine atoms on the phthalocyanine ring can be substituted with other functional groups, modifying its chemical and physical properties[][1].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions[][1].

Major Products Formed

Oxidation Products: Higher oxidation state complexes with altered electronic configurations.

Reduction Products: Lower oxidation state complexes with different magnetic properties.

Substitution Products: Modified phthalocyanine derivatives with varied functional groups[][1].

Scientific Research Applications

Photonic Applications

Cobalt phthalocyanines are recognized for their photophysical properties which make them suitable for use in:

- Organic Photovoltaics (OPVs) : CoPcF16 has been studied as a potential material for organic solar cells due to its ability to facilitate charge transfer and improve light absorption efficiency. Research indicates that the compound can be incorporated into photovoltaic devices to enhance their performance by optimizing the electron transport properties .

- Photodynamic Therapy (PDT) : The compound's ability to generate reactive oxygen species upon light activation makes it a candidate for photodynamic therapy in cancer treatment. Its fluorinated structure enhances its stability and efficacy in biological systems .

Catalytic Applications

CoPcF16 also serves as an effective catalyst in various chemical reactions:

- Redox Reactions : The compound has been utilized in catalyzing aerobic regenerations of aldehydes and ketones from aldoximes and ketoximes. This transformation is significant in organic synthesis and industrial applications .

- Electrocatalysis : Studies have shown that cobalt phthalocyanines can be supported on carbon nanotubes to enhance their electrocatalytic activity for oxygen reduction reactions. This application is particularly relevant in fuel cell technology where efficient oxygen reduction is crucial .

Material Science

In materials science, CoPcF16's unique properties lend themselves to several innovative applications:

- Thin Film Technology : The synthesis of CoPcF16 thin films has been explored for use in electronic devices. These films exhibit desirable electrical properties that can be tailored for specific applications such as sensors and transistors .

- Chemical Sensors : Due to its ability to interact with various chemical species, CoPcF16 is being investigated as a material for chemical sensors that can detect gases or other analytes with high sensitivity .

Case Study 1: Photovoltaic Devices

A study demonstrated the incorporation of CoPcF16 in a bilayer organic solar cell structure. The results showed improved power conversion efficiencies compared to devices using traditional materials. The enhanced electron mobility attributed to the fluorinated phthalocyanine was a key factor in this improvement .

Case Study 2: Electrocatalytic Performance

Research on carbon nanotube-supported CoPcF16 revealed its superior electrocatalytic performance for the oxygen reduction reaction compared to other metal phthalocyanines. This study highlighted the potential of CoPcF16 in developing more efficient fuel cells .

Comparative Data Table

Mechanism of Action

The mechanism by which Cobalt(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine exerts its effects involves its interaction with molecular targets and pathways:

Catalytic Activity: The compound acts as a catalyst by facilitating electron transfer processes in oxidation and reduction reactions.

Photodynamic Therapy: It generates reactive oxygen species upon light irradiation, which can induce cell damage and apoptosis in targeted cells.

Magnetic Properties: Its paramagnetic nature allows it to interact with external magnetic fields, making it useful in magnetic storage devices[][1].

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Parameters

Key Insights :

- Electron-Withdrawing Effects: Fluorination in Co(II) and Cu(II) derivatives enhances stability and electron transport compared to non-fluorinated analogs (e.g., Ni(II) and Zn(II) phthalocyanines) .

- Metal Center Influence : Co(II) and Cu(II) exhibit superior electrocatalytic activity due to accessible redox states, whereas Zn(II) and Ni(II) are less active in redox-driven applications .

Table 2: Performance in Electrocatalytic Systems

Key Insights :

- CO₂ Reduction: Co(II) hexadecafluoro-phthalocyanine embedded in covalent organic frameworks (COFs) achieves high Faradaic efficiency (90%) for CO production, outperforming non-fluorinated analogs .

- Sensing: Co(II) derivatives show versatility in biosensing (e.g., glucose, sulfite) due to strong π-π interactions with carbon nanotubes (MWCNTs), enhancing electron transfer .

Key Insights :

Biological Activity

Cobalt(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine (often referred to as CoHexaF-Pc) is a complex compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide an overview of its biological properties and potential applications.

- Molecular Formula : C₃₂H₁₆CoN₈F₁₆

- Molecular Weight : 859.32 g/mol

- Appearance : Green solid

- Solubility : Soluble in organic solvents; insoluble in water

- Stability : Stable at room temperature but sensitive to strong oxidizing agents .

1. Photodynamic Therapy (PDT)

Cobalt phthalocyanines have been extensively studied for their role as photosensitizers in photodynamic therapy. Research indicates that CoHexaF-Pc can generate reactive oxygen species (ROS) upon light activation. These ROS can induce apoptosis in cancer cells through mechanisms such as:

- Cell Membrane Damage : ROS can cause lipid peroxidation and disrupt cellular membranes.

- DNA Damage : Induction of oxidative stress leads to DNA fragmentation and cell death .

A study demonstrated that CoHexaF-Pc exhibited significant cytotoxicity against triple-negative breast cancer cells (MCF-7 and MDAH-2774) when activated by light exposure .

2. Electrocatalytic Activity

CoHexaF-Pc has shown promise as an electrocatalyst for various reactions including:

- Oxygen Reduction Reaction (ORR) : It demonstrates enhanced electrocatalytic performance when supported on carbon nanotubes or within polymer matrices. This is attributed to improved electron transfer kinetics and stability .

- CO₂ Reduction : Recent studies indicate that encapsulating CoHexaF-Pc in coordination polymers enhances its selectivity and activity for CO₂ reduction reactions .

Case Study 1: Photodynamic Efficacy in Cancer Treatment

A study involving the application of CoHexaF-Pc in PDT highlighted its effectiveness against human melanoma cells. The compound was administered and exposed to light at specific wavelengths (around 670 nm), resulting in significant tumor cell death compared to controls without light activation .

Case Study 2: Electrocatalytic Applications

In a comparative analysis of various phthalocyanines for electrocatalytic applications, CoHexaF-Pc was found to outperform other metal phthalocyanines in terms of stability and peak current response when used for the oxidation of phenolic compounds .

Research Findings Summary Table

| Property/Activity | Findings |

|---|---|

| Photodynamic Activity | Induces apoptosis via ROS generation in cancer cells |

| Electrocatalytic Activity | Enhanced performance in ORR and CO₂ reduction reactions |

| Toxicity | Exhibits cytotoxic effects on various cancer cell lines |

| Stability | Stable under normal conditions but sensitive to strong oxidants |

Q & A

Q. What synthetic methods are used to prepare cobalt(II) hexadecafluoro-phthalocyanine, and how do reaction conditions affect purity?

The compound is synthesized via cyclotetramerization of fluorinated phthalonitrile precursors (e.g., 1,2,3,4-tetrafluorophthalonitrile) with cobalt(II) salts under inert conditions. Solvent choice (e.g., dimethylformamide or quinoline) and temperature (typically 150–200°C) influence yield and purity. Post-synthesis purification via sublimation or column chromatography is critical to achieve dye content >90%, as impurities like unreacted precursors or oligomers can persist .

Q. Which spectroscopic techniques are most effective for characterizing cobalt(II) hexadecafluoro-phthalocyanine?

- UV-Vis spectroscopy : Reveals Q-band absorption near 689–710 nm, indicative of π-π* transitions in the phthalocyanine ring. Aggregation states can be inferred from peak broadening .

- FTIR : Confirms C-F stretching vibrations (1100–1200 cm⁻¹) and phthalocyanine macrocycle integrity .

- XRD : Determines crystallinity and phase (e.g., β-form vs. amorphous) .

- Mass spectrometry : Validates molecular weight (e.g., [M]⁺ peaks at ~571–719 m/z depending on substituents) .

Q. How does fluorination influence the solubility and processing of cobalt(II) phthalocyanine derivatives?

Fluorination enhances solubility in polar aprotic solvents (e.g., acetone, DMF) due to reduced π-π stacking and increased electron-withdrawing effects. This facilitates thin-film fabrication for optoelectronic applications. Solvent annealing or vacuum sublimation further optimizes film morphology .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating cobalt(II) hexadecafluoro-phthalocyanine in biomimetic sensors?

- Electrode modification : Immobilize the compound on carbon paste or glassy carbon electrodes using drop-casting or electrochemical deposition. Compare performance with non-fluorinated analogs to isolate fluorine's impact on electron transfer kinetics .

- Analytical parameters : Optimize pH, scan rate, and potential window to enhance sensitivity for target analytes (e.g., pesticides, neurotransmitters). Fluorine’s electron-withdrawing nature lowers the HOMO level, improving oxidative stability and selectivity .

- Interference testing : Assess cross-reactivity with structurally similar compounds to validate specificity .

Q. Why do discrepancies arise between theoretical predictions (DFT) and experimental redox potentials for cobalt(II) hexadecafluoro-phthalocyanine?

Computational models often neglect solvent effects, axial ligand interactions, and aggregation states. For example, DFT may predict a redox potential shift due to fluorine’s electron-withdrawing effect, but experimental cyclic voltammetry in DMF/water mixtures shows deviations from theory due to solvent-dependent coordination or dimerization . Contradictions in data can also stem from variations in dye content (e.g., 80% vs. 95%) impacting electrochemical activity .

Q. How can researchers address challenges in reproducibility when synthesizing cobalt(II) hexadecafluoro-phthalocyanine?

- Standardize precursor ratios : Stoichiometric excess of cobalt(II) acetate (1:4 metal-to-phthalonitrile ratio) minimizes metal-free byproducts .

- Control atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of Co(II) to Co(III).

- Validate purity : Use HPLC-MS to quantify unreacted precursors and confirm dye content via UV-Vis calibration curves .

Methodological Notes

- Synthesis Optimization : For high-purity batches (>95%), sublimation under vacuum (10⁻³ mbar, 350–400°C) is preferred over solvent-based methods .

- Electrochemical Testing : Use a three-electrode system with Ag/AgCl reference and platinum counter electrodes. Pre-treat electrodes with ultrasonication in ethanol to enhance adhesion .

- Data Interpretation : Correlate spectral shifts (e.g., Q-band position) with aggregation degree using the exciton coupling theory .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.